![molecular formula C18H14N4 B5467067 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrimidine ring, with phenyl and 4-methylphenyl substituents at the 2 and 7 positions, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts supported on magnetic nanoparticles has also been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound.
科学研究应用
7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in cardiovascular vasodilation .
相似化合物的比较
Similar Compounds
- 6-(2-methylphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-fluorophenyl)-7-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its specific arrangement of substituents enhances its potential as a versatile scaffold in medicinal chemistry .
属性
IUPAC Name |
7-(4-methylphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-14(10-8-13)16-11-12-19-18-20-17(21-22(16)18)15-5-3-2-4-6-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOKTYLJKLXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5467009.png)
![3-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5467017.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5467020.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5467031.png)
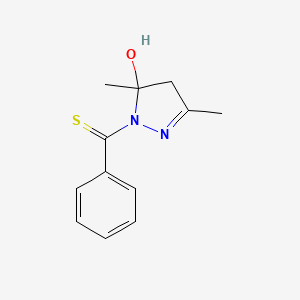
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5467054.png)
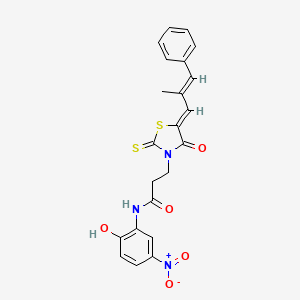
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)
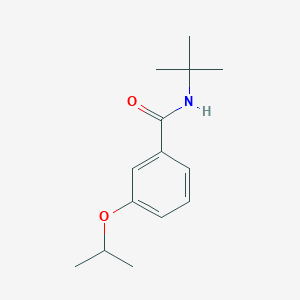
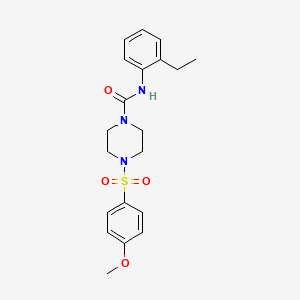
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
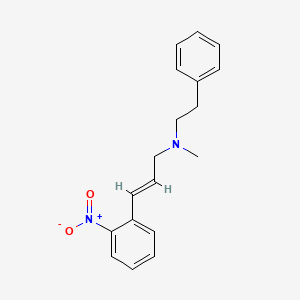
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5467116.png)
